Cerium trinitrate

Vue d'ensemble

Description

Cerium trinitrate refers to a family of nitrates of cerium in the +3 or +4 oxidation state. These compounds often contain water, hydroxide, or hydronium ions in addition to cerium and nitrate. This compound is commonly used in various industrial and scientific applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cerium trinitrate can be synthesized by dissolving cerium oxide in nitric acid. The reaction typically involves heating cerium oxide with concentrated nitric acid, resulting in the formation of cerium nitrate and water. The reaction conditions include maintaining a temperature of around 60-70°C and ensuring the complete dissolution of cerium oxide .

Industrial Production Methods: In industrial settings, cerium nitrate is produced by reacting cerium oxide with nitric acid in large reactors. The solution is then evaporated to obtain cerium nitrate crystals. The process involves careful control of temperature and concentration to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Cerium trinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cerium (IV) ammonium nitrate is a one-electron oxidizing agent used for oxidative addition reactions of electrophilic radicals to alkenes .

Common Reagents and Conditions: Common reagents used in reactions with cerium nitrate include nitric acid, ammonia, and various organic solvents. The conditions often involve controlled temperatures and specific pH levels to facilitate the desired reactions .

Major Products Formed: The major products formed from reactions involving cerium nitrate include cerium oxide, cerium hydroxide, and various organic compounds depending on the specific reaction conditions .

Applications De Recherche Scientifique

Cerium trinitrate has a wide range of scientific research applications:

Chemistry: In chemistry, cerium nitrate is used as a catalyst in various organic reactions, including oxidation and reduction reactions .

Biology: In biological research, cerium nitrate is used for its antimicrobial properties. It has been shown to inhibit cellular respiration and glucose metabolism in microbial cells .

Medicine: this compound is used in the treatment of deep burns, often in combination with silver sulfadiazine. It helps reduce the death rate in patients with severe burns by promoting wound healing .

Industry: In industrial applications, cerium nitrate is used in the production of catalysts, glass polishing agents, and as a component in various chemical processes .

Mécanisme D'action

The mechanism of action of cerium nitrate involves its ability to mimic and replace calcium in biological systems. This property allows cerium nitrate to interact with cellular components, leading to the inhibition of cellular respiration and glucose metabolism. Additionally, cerium nitrate can generate reactive oxygen species, which contribute to its antimicrobial effects .

Comparaison Avec Des Composés Similaires

- Cerium oxide

- Cerium ammonium nitrate

- Cerium hydroxide

Comparison: Cerium trinitrate is unique in its ability to act as both an oxidizing and reducing agent, depending on the reaction conditions. This versatility makes it valuable in various chemical and industrial applications. Compared to cerium oxide, which is primarily used for its catalytic properties, cerium nitrate has broader applications in medicine and biology due to its antimicrobial properties .

This compound stands out among cerium compounds for its diverse applications and unique chemical properties, making it a valuable compound in both scientific research and industrial processes.

Activité Biologique

Cerium trinitrate (Ce(NO₃)₃) is a compound of cerium, a rare earth element known for its unique biological properties. This article delves into the biological activity of this compound, particularly its antimicrobial, anti-inflammatory, and wound healing capabilities, supported by various studies and case analyses.

Overview of this compound

Cerium is a member of the lanthanide series and exhibits a range of oxidation states, primarily +3 and +4. This compound is notable for its potential applications in biomedical fields, particularly in wound management and antimicrobial therapies.

Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties against various bacterial strains. A study demonstrated that cerium nitrate effectively inhibited the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. The effectiveness was pH-dependent, with optimal activity observed at slightly acidic conditions. The minimum inhibitory concentrations (MICs) were reported as follows:

| Bacterial Strain | MIC (M) |

|---|---|

| Pseudomonas aeruginosa | 0.001 – 0.004 |

| Escherichia coli | 0.005 |

| Salmonella | 0.005 |

| Staphylococcus aureus | 0.008 – 0.01 |

This indicates that cerium nitrate acts as a bacteriostatic agent, effectively controlling bacterial growth at low concentrations .

Anti-Inflammatory Properties

This compound exhibits notable anti-inflammatory effects, particularly in the context of burn injuries. In an animal study involving a rat model of scald burns, cerium nitrate treatment significantly reduced levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The treatment also decreased the presence of damage-associated molecular patterns (DAMPs), which are markers associated with tissue injury and inflammation .

The following table summarizes the inflammatory markers measured post-treatment:

| Parameter | Control Group | Ce(NO₃)₃ Treatment |

|---|---|---|

| IL-1β (pg/mL) | Elevated | Significantly reduced |

| TNF-α (pg/mL) | Elevated | Significantly reduced |

| Hyaluronan (ng/mL) | Elevated | Significantly reduced |

These findings suggest that cerium nitrate not only stabilizes burn eschars but also promotes a less inflammatory environment conducive to healing .

Wound Healing Applications

Research indicates that cerium nitrate can enhance wound healing processes through several mechanisms:

- Eschar Stabilization : Cerium nitrate contributes to the formation of a hardened eschar that resists bacterial colonization.

- Calcium Regulation : It has been observed that cerium can replace calcium in certain biological processes, influencing cellular responses related to healing.

- Antioxidant Activity : Cerium ions can act as antioxidants, scavenging reactive oxygen species (ROS) that contribute to tissue damage during inflammation .

In vitro studies have shown that treatment with cerium nitrate enhances the mechanical properties of skin models, making them more resistant to bacterial penetration and promoting better outcomes in burn management .

Case Studies and Research Findings

Several studies have highlighted the efficacy of cerium nitrate in clinical settings:

- A study involving Pseudomonas aeruginosa demonstrated that cerium nitrate treatment reduced bacterial motility and virulence factors, suggesting its potential as an adjunct therapy in managing infections .

- Another investigation into the anti-cariogenic properties of cerium salts showed promising results in dental applications, where cerium compounds demonstrated efficacy in preventing enamel erosion .

Propriétés

Numéro CAS |

10108-73-3 |

|---|---|

Formule moléculaire |

CeHNO3 |

Poids moléculaire |

203.129 g/mol |

Nom IUPAC |

cerium;nitric acid |

InChI |

InChI=1S/Ce.HNO3/c;2-1(3)4/h;(H,2,3,4) |

Clé InChI |

ODPUKHWKHYKMRK-UHFFFAOYSA-N |

SMILES |

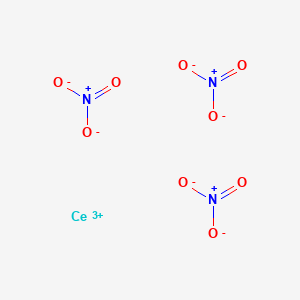

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+3] |

SMILES canonique |

[N+](=O)(O)[O-].[Ce] |

Key on ui other cas no. |

10108-73-3 |

Description physique |

Liquid; WetSolid |

Pictogrammes |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

Numéros CAS associés |

17309-53-4 (Parent) |

Synonymes |

cerium nitrate cerium nitrate (Ce(+3)) cerium nitrate (Ce(+4)) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.